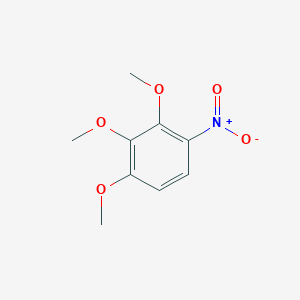![molecular formula C16H12Cl4N2O3 B289267 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B289267.png)
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide, also known as DCFH-DA, is a fluorescent probe widely used in scientific research. This compound is synthesized using specific methods and is used to study various biochemical and physiological processes.
Mechanism of Action
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is a non-fluorescent compound that is converted into a fluorescent compound by intracellular esterases. The esterases cleave the acetate group from 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide, resulting in the formation of 2',7'-dichlorofluorescein (DCF). DCF is a highly fluorescent compound that can be detected using fluorescence microscopy or spectroscopy. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide reacts with ROS, resulting in the formation of DCF, which emits a green fluorescence.
Biochemical and Physiological Effects:
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is used to study various biochemical and physiological effects, including oxidative stress, apoptosis, and inflammation. Oxidative stress is a condition that occurs when there is an imbalance between ROS production and antioxidant defense mechanisms. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is used to measure intracellular ROS levels, which are indicators of oxidative stress. Apoptosis is a programmed cell death process that occurs in response to various stimuli. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is used to study the role of ROS in apoptosis. Inflammation is a complex physiological process that occurs in response to tissue injury or infection. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is used to study the role of ROS in inflammation.
Advantages and Limitations for Lab Experiments
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide has several advantages for lab experiments. It is a highly sensitive probe that can detect low levels of ROS. It is also a non-toxic compound that does not affect cell viability. However, 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide has some limitations. It is a non-specific probe that reacts with various ROS species, making it difficult to determine the specific ROS species involved in a particular biological process. Additionally, 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is sensitive to pH changes, which can affect the accuracy of the results.
Future Directions
There are several future directions for the use of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide in scientific research. One area of research is the development of more specific probes for individual ROS species. Another area of research is the development of probes that can detect ROS in specific subcellular compartments. Additionally, 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide can be used to study the role of ROS in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is a fluorescent probe widely used in scientific research to study various biochemical and physiological processes. It is synthesized using specific methods and is used to measure intracellular ROS levels, study oxidative stress, apoptosis, and inflammation. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide in scientific research, including the development of more specific probes and the study of the role of ROS in various diseases.
Synthesis Methods
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is synthesized using a multi-step process. The first step involves the reaction between 2,4-dichlorobenzoic acid and 2-aminoethanol to form 2-(2-hydroxyethyl)benzoic acid. The second step involves the reaction between 2-(2-hydroxyethyl)benzoic acid and thionyl chloride to form 2-chloroethyl 2-(2-hydroxyethyl)benzoate. The third step involves the reaction between 2-chloroethyl 2-(2-hydroxyethyl)benzoate and 2,4-dichloroaniline to form 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide.
Scientific Research Applications
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is widely used in scientific research as a fluorescent probe to study various biochemical and physiological processes. It is used to measure intracellular reactive oxygen species (ROS) levels, which play a crucial role in many physiological and pathological processes. 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is also used to study the oxidative stress response in cells and tissues. Additionally, 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide is used to study the antioxidant capacity of various compounds and to evaluate the effectiveness of antioxidant therapies.
properties
Molecular Formula |
C16H12Cl4N2O3 |
|---|---|
Molecular Weight |
422.1 g/mol |
IUPAC Name |
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C16H12Cl4N2O3/c17-8-1-2-10(12(19)6-8)16(25)22-14-11(15(24)21-3-4-23)5-9(18)7-13(14)20/h1-2,5-7,23H,3-4H2,(H,21,24)(H,22,25) |
InChI Key |
HGXQJEGPSIBDKF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2C(=O)NCCO)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)










![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)
